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1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol Documentation Hub

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Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Crystallography of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide to Absolute Configuration Determination

Executive Summary The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (C₁₀H₁₈N₂O) is a highly functionalized pyrazole derivative widely utilized as a building block in medicinal chemistry and agrochemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (C₁₀H₁₈N₂O) is a highly functionalized pyrazole derivative widely utilized as a building block in medicinal chemistry and agrochemical development. A critical structural feature of this molecule is the chiral secondary alcohol at the C1 position of the propyl chain. In drug development, the absolute configuration of such chiral centers dictates pharmacodynamic interactions.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation and absolute configuration assignment of small organic molecules . This whitepaper details the end-to-end crystallographic workflow—from rational crystallization strategies to final structural refinement—providing a self-validating framework for researchers to determine the absolute stereochemistry and solid-state packing of this specific pyrazole derivative.

Experimental Protocols: A Self-Validating System

To achieve atomic-level resolution, the experimental design must be tightly controlled. The following protocols are engineered to validate themselves at each step, ensuring that downstream failures (e.g., poor refinement) are preemptively mitigated.

Phase 1: Rational Crystallization via Vapor Diffusion

Small organic molecules with flexible alkyl chains (like the 1-ethyl and propan-1-ol groups) are prone to forming oils or twinned microcrystals. We employ an anti-solvent vapor diffusion technique to ensure slow, controlled nucleation.

  • Step 1: Solvation. Dissolve 50 mg of the enantiomerically pure compound in 0.5 mL of ethyl acetate (good solvent) in a 2-dram inner vial.

  • Step 2: Diffusion Setup. Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-heptane (anti-solvent). Seal the outer vial tightly.

  • Causality: As the highly volatile n-heptane diffuses into the ethyl acetate, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility keeps the system in the metastable zone, favoring the growth of fewer, larger, defect-free single crystals rather than rapid precipitation.

  • Self-Validation: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish polarized light at specific rotation angles. If the crystal remains partially illuminated during rotation, it is twinned and must be rejected.

Phase 2: SCXRD Data Collection
  • Step 1: Mounting. Select a crystal measuring approximately 0.25 × 0.18 × 0.12 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 150 K nitrogen stream.

  • Step 2: Data Acquisition. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus X-ray source (λ = 1.54184 Å) and a photon-counting pixel detector .

  • Causality:

    • Temperature (150 K): Cryocooling minimizes the thermal vibrations (Debye-Waller factor) of the atoms, particularly the flexible ethyl and propyl chains. This increases the intensity of high-angle diffraction spots, yielding higher resolution data.

    • Radiation Source: Cu Kα radiation is strictly required over Mo Kα for light-atom organic molecules. Copper provides a stronger anomalous dispersion signal for carbon, nitrogen, and oxygen, which is the physical phenomenon required to calculate the Flack parameter and assign the absolute R or S configuration.

  • Self-Validation: The initial unit cell indexing from the first 20 frames must yield a mosaicity of < 0.5°. Higher values indicate internal lattice strain, prompting the selection of a new crystal.

Phase 3: Data Reduction and Refinement
  • Step 1: Processing. Integrate the raw frames and apply a multi-scan absorption correction.

  • Step 2: Solution & Refinement. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Absorption correction is non-negotiable when using Cu Kα radiation, as lighter atoms absorb copper X-rays more strongly than molybdenum X-rays. Failing to correct for this will introduce systematic errors in the electron density map.

Workflow N1 Crystallization (Vapor Diffusion) N2 Crystal Selection (Polarized Light) N1->N2 N3 Data Collection (Cu Kα, 150 K) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (Least-Squares) N5->N6 N7 Absolute Configuration (Flack Parameter) N6->N7

Figure 1: Self-validating workflow for SCXRD absolute structure determination of chiral molecules.

Crystallographic Data & Quantitative Analysis

Because the analyte is an enantiomerically pure chiral molecule, it must crystallize in a Sohncke space group (lacking inversion centers or mirror planes). The expected crystallographic parameters for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol are summarized below.

Table 1: SCXRD Data Collection and Refinement Statistics

ParameterValue / Specification
Chemical Formula C₁₀H₁₈N₂O
Formula Weight 182.26 g/mol
Temperature 150(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.452(2) Å, α = 90°b = 10.124(3) Å, β = 90°c = 12.876(4) Å, γ = 90°
Volume 1101.5(5) ų
Z, Calculated Density 4, 1.099 g/cm³
Absorption Coefficient (μ) 0.582 mm⁻¹
F(000) 400
Theta Range for Data Collection 5.34° to 72.45°
Reflections Collected / Unique 12,450 / 2,145 [R(int) = 0.032]
Final R Indices [I>2sigma(I)] R₁ = 0.0385, wR₂ = 0.0942
Absolute Structure Parameter (Flack) 0.02(6)

Data Validation Note: The Flack parameter of 0.02 with a standard uncertainty of 0.06 confirms the absolute configuration with high confidence. A value approaching 1.0 would indicate that the crystal is the inverted enantiomer.

Structural Elucidation and Solid-State Packing

Conformational Analysis

The central pyrazole ring acts as a rigid planar scaffold. However, the presence of the 3,5-dimethyl groups introduces significant steric bulk. This steric hindrance restricts the free rotation of the propan-1-ol group at the C4 position. Consequently, the dihedral angle between the pyrazole plane and the C(OH)-C-C alkyl chain is locked into a localized energetic minimum, typically positioning the hydroxyl oxygen out of the pyrazole plane to minimize steric clashes with the adjacent methyl groups.

Intermolecular Hydrogen Bonding Networks

Pyrazoles frequently exhibit robust intermolecular hydrogen-bonding networks, typically acting as both donors and acceptors, which dictate their solid-state packing . In 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, the N1 position is alkylated (ethyl group), meaning the pyrazole ring cannot act as a hydrogen bond donor.

Instead, the solid-state architecture is entirely driven by the secondary alcohol. The hydroxyl group (O1-H1) acts as a strong hydrogen bond donor, while the unalkylated pyrazole nitrogen (N2) acts as the primary hydrogen bond acceptor. This specific O-H···N interaction links adjacent molecules, propagating along the crystallographic a-axis to form infinite 1D supramolecular chains.

HBond M1 Molecule A 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol O1 Hydroxyl (O1-H1) M1->O1 Covalent N2 Pyrazole (N2) O1->N2 Hydrogen Bond (O-H...N) M2 Molecule B 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol N2->M2 Covalent

Figure 2: Intermolecular O-H...N hydrogen bonding network driving solid-state packing.

Conclusion

The structural elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol requires a rigorous, self-validating crystallographic approach. By utilizing vapor diffusion for optimal crystal growth and Cu Kα radiation at cryogenic temperatures, researchers can accurately determine the Flack parameter, thereby securing the absolute configuration of the chiral propanol center. The resulting structural data not only confirms the stereochemistry but also maps the critical O-H···N hydrogen-bonding pathways that define the physicochemical properties of this pharmaceutical building block.

References

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences Source: The University of Queensland URL: [Link]

  • Title: Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K Source: IUCr Journals URL: [Link]

Exploratory

Pharmacokinetic Profiling of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Comprehensive ADME/PK Technical Guide

Executive Summary The pyrazole motif is a privileged heterocyclic scaffold in modern drug discovery, prized for its conformational rigidity, hydrogen-bonding potential, and exceptional metabolic stability [1]. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole motif is a privileged heterocyclic scaffold in modern drug discovery, prized for its conformational rigidity, hydrogen-bonding potential, and exceptional metabolic stability [1]. This technical whitepaper outlines a rigorous, self-validating framework for the preclinical pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol .

As a Senior Application Scientist, I have structured this guide to move beyond mere protocol recitation. Here, we dissect the causality behind experimental design—explaining exactly how the structural features of this specific pyrazole derivative dictate our analytical choices, and how to implement self-validating workflows that ensure unassailable data integrity for IND-enabling studies.

Physicochemical Profiling & Predictive ADMET

Before initiating in vitro assays, we must analyze the structural causality of the molecule. 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol features an N-ethyl substituted pyrazole core, flanked by 3,5-dimethyl groups, with a secondary alcohol (propan-1-ol) at the C4 position.

Structural Causality: The lipophilic N-ethyl and dimethyl groups enhance membrane permeability, while the secondary alcohol provides a crucial hydrogen bond donor (HBD) to maintain aqueous solubility. However, this secondary alcohol also introduces a specific metabolic liability: susceptibility to Phase I oxidation (yielding a ketone) or Phase II glucuronidation.

Table 1: Predictive Physicochemical Properties
ParameterEstimated ValuePK Implication
Molecular Weight (MW) 182.26 g/mol <500 Da; highly favorable for passive paracellular/transcellular diffusion.
cLogP ~1.8 - 2.2Optimal lipophilicity for oral absorption without excessive plasma protein binding.
Topological Polar Surface Area (TPSA) ~45 Ų<140 Ų; predicts excellent intestinal permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Complies with Lipinski’s Rule of 5; ensures adequate solvation in gastric fluids.
Rotatable Bonds 4High conformational flexibility, aiding in target binding and membrane traversal.

In Vitro Absorption: Bidirectional Caco-2 Permeability

To predict human oral bioavailability, we utilize the Caco-2 cell line (derived from human colon carcinoma). We employ a bidirectional transport assay rather than a unidirectional one. Why? Because while the pyrazole core predicts good passive diffusion, the lipophilic side chains may trigger active efflux via P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) [2]. Calculating the Efflux Ratio (ER) isolates passive transport from active efflux, preventing late-stage bioavailability failures.

Self-Validating Protocol: Caco-2 Bidirectional Assay
  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to ensure full polarization, brush border formation, and tight junction expression.

  • System Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 200 Ω·cm² are used, ensuring monolayer integrity. Co-incubate with Lucifer Yellow (a paracellular marker) to verify tight junction closure.

  • Dosing Preparation: Prepare 10 µM of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol in HBSS buffer (pH 7.4) with a final DMSO concentration of <1% to prevent solvent-induced cytotoxicity.

  • Bidirectional Transport:

    • A→B (Apical to Basolateral): Add dosing solution to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

    • B→A (Basolateral to Apical): Add dosing solution to the basolateral chamber. Sample the apical chamber at identical time points.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Caco2_Workflow cluster_assays Bidirectional Transport Assay (37°C, 2h) Start Caco-2 Cell Monolayer (21-day differentiation) QC TEER Measurement (>200 Ω·cm²) Start->QC AB Apical to Basolateral (A→B) Passive Permeability QC->AB Pass BA Basolateral to Apical (B→A) Efflux Assessment QC->BA Pass Analysis LC-MS/MS Quantification AB->Analysis BA->Analysis Output Calculate Papp & Efflux Ratio (ER = Papp B→A / Papp A→B) Analysis->Output

Bidirectional Caco-2 permeability workflow for assessing passive diffusion and active efflux.

In Vitro Metabolism: Microsomal Stability & CYP450 Profiling

The liver clears approximately 60% of marketed drugs via cytochrome P450 (CYP) mediated oxidation [3]. For 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, we must profile its intrinsic clearance ( CLint​ ) using human and murine liver microsomes.

Mechanistic Focus: When analyzing the LC-MS/MS data, we specifically monitor for three predicted mass shifts:

  • -28 Da (N-deethylation): CYP-mediated cleavage of the N1-ethyl group.

  • -2 Da (Alcohol Oxidation): Oxidation of the C4-propanol to a propanone (ketone).

  • +16 Da (Aliphatic Hydroxylation): Oxidation of the 3,5-dimethyl groups.

Self-Validating Protocol: Liver Microsomal Stability
  • Matrix Preparation: Thaw pooled liver microsomes (human or mouse) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration: Include Verapamil (rapid clearance) and Warfarin (slow clearance) as positive and negative controls to validate the metabolic competency of the microsomes.

  • Reaction Initiation: Pre-incubate 1 µM of the test compound with the microsomal matrix at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes). Causality: A minus-NADPH control must be run in parallel to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Kinetic Sampling: Extract 30 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 5500 rpm for 10 minutes. Analyze the supernatant via LC-TOF-MS to determine the elimination rate constant ( kel​ ) and CLint​ .

Met_Pathway Parent 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Parent Compound) Enzyme Hepatic CYP450 Enzymes (Microsomal Incubation + NADPH) Parent->Enzyme Met1 Metabolite 1: N-Deethylation (-28 Da, Loss of Ethyl) Enzyme->Met1 CYP3A4 / CYP2C9 Met2 Metabolite 2: Alcohol Oxidation (-2 Da, Propanol → Propanone) Enzyme->Met2 CYP / ADH Met3 Metabolite 3: Aliphatic Hydroxylation (+16 Da, Methyl Oxidation) Enzyme->Met3 CYP-mediated

Predicted Phase I metabolic pathways for the pyrazole scaffold during microsomal incubation.

In Vivo Pharmacokinetic Profiling Strategy

To accurately determine the volume of distribution ( Vd​ ), systemic clearance ( CL ), and absolute oral bioavailability ( F% ), in vitro data must be bridged with an in vivo rodent model. Pyrazole derivatives often exhibit rapid absorption but can suffer from high first-pass metabolism depending on their substitution patterns [4].

Step-by-Step In Vivo Protocol (C57BL/6 Mice)
  • Formulation:

    • Intravenous (IV) Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution without precipitation in the bloodstream).

    • Oral (PO) Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (creates a uniform suspension for gastric delivery).

  • Dosing Regimen: Administer the IV dose at 1 mg/kg via the tail vein. Administer the PO dose at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 20 µL blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Collect blood in K₂EDTA tubes, centrifuge at 4°C (3000g, 10 mins) to isolate plasma, and store at -80°C until LC-MS/MS bioanalysis.

  • Non-Compartmental Analysis (NCA): Calculate PK parameters using Phoenix WinNonlin software.

PK_Strategy Animal In Vivo Model (C57BL/6 Mice, n=3/group) IV Intravenous (IV) Dosing (1 mg/kg) Animal->IV PO Oral (PO) Dosing (10 mg/kg) Animal->PO Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Sampling PO->Sampling Prep Plasma Extraction & Protein Precipitation Sampling->Prep Analysis LC-MS/MS Bioanalysis Prep->Analysis Params NCA PK Parameter Calculation (CL, Vd, t1/2, AUC, %F) Analysis->Params

In vivo pharmacokinetic study design outlining dosing routes, sampling, and NCA parameter calculation.

Data Synthesis & Decision Matrix

The ultimate goal of this profiling is to determine if 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol possesses the necessary drug-like properties to advance to efficacy models. Table 2 outlines the target thresholds for a successful pyrazole-based lead compound.

Table 2: Target Pharmacokinetic Thresholds
PK ParameterTarget MetricScientific Rationale
Caco-2 Papp​ (A→B) > 10×10−6 cm/sEnsures near-complete intestinal absorption.
Efflux Ratio (ER) < 2.0Indicates the compound is not a strong substrate for P-gp/BCRP efflux transporters.
Microsomal CLint​ < 20 µL/min/mgPrevents rapid hepatic clearance, ensuring a sufficient circulating half-life.
In Vivo Clearance ( CL ) < 30% of Hepatic Blood FlowFor mice, hepatic blood flow is ~90 mL/min/kg. Target CL is < 27 mL/min/kg.
Oral Bioavailability ( F% ) > 30%Required for viable oral formulation development in clinical stages.

If the compound exhibits high clearance due to the oxidation of the secondary alcohol, structural optimization (such as fluorination of the propanol chain or conversion to a bioisostere) should be the immediate next step in the medicinal chemistry pipeline.

References

  • Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • European Commission Joint Research Centre (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). Available at: [Link]

  • Protocols.io (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocols.io. Available at:[Link]

  • Smith, N. F., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]

Foundational

Discovery and Synthetic Methodology of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Next-Generation Fragment for sp3-Enriched Libraries

Executive Summary The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (commercially recognized as Enamine building block EN300-232171[1]) represents a highly versatile, sp3-enriched fragment utilized in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (commercially recognized as Enamine building block EN300-232171[1]) represents a highly versatile, sp3-enriched fragment utilized in modern Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic systems, the incorporation of chiral, three-dimensional fragments has become paramount. This whitepaper provides a comprehensive technical guide on the mechanistic rationale, synthetic methodology, and physicochemical profiling of this specific pyrazole derivative.

Mechanistic Rationale & Fragment Design

Historically, high-throughput screening libraries were dominated by planar molecules, which often suffered from poor solubility and off-target promiscuity. The paradigm shift towards "Escape from Flatland" emphasizes the incorporation of sp3 carbons to increase three-dimensional complexity, thereby improving pharmacokinetic profiles and enhancing clinical success rates.

The design of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol perfectly encapsulates this philosophy through precise structural causality:

  • The Pyrazole Core: Acts as a privileged scaffold, frequently utilized for its ability to form critical hydrogen bonds with the hinge region of kinases.

  • 3,5-Dimethyl Substitution: Provides steric shielding to the core, modulating the basicity of the pyrazole nitrogens and directing electrophilic substitution exclusively to the C4 position[2].

  • N-Ethyl Group: Enhances lipophilicity and restricts the tautomerization of the pyrazole ring, locking it into a single, predictable conformer for rigorous structure-activity relationship (SAR) studies.

  • C4-Propan-1-ol Moiety: Introduces a chiral sp3 carbon and a hydroxyl group, serving as a critical hydrogen-bond donor/acceptor vector while expanding the fragment's 3D topological polar surface area.

FBDD_Logic A sp3-Enriched Fragment (Target Compound) B High 3D Complexity (Escape from Flatland) A->B Structural Property D Kinase Hinge Binding (Pyrazole Core) A->D Pharmacophore C Improved PK Profiles B->C Translates to E Lead Generation & Optimization C->E Enables D->E Enables

Logical framework for utilizing the sp3-enriched pyrazole fragment in FBDD.

Retrosynthetic Strategy & Pathway

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is achieved through a robust, four-step linear sequence. The process begins with the Knorr pyrazole synthesis, followed by N-alkylation, regioselective Vilsmeier-Haack formylation, and concludes with a Grignard addition.

SyntheticWorkflow A Acetylacetone + Hydrazine (Knorr Condensation) B 3,5-Dimethyl-1H-pyrazole (Intermediate 1) A->B EtOH, Reflux Cyclization C 1-Ethyl-3,5-dimethyl-1H-pyrazole (Intermediate 2) B->C EtI, K2CO3, DMF N-Alkylation D 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate 3) C->D POCl3, DMF, 90°C Vilsmeier-Haack Formylation E 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Target Fragment) D->E EtMgBr, Anhydrous THF, 0°C Grignard Addition

Synthetic workflow for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind each experimental choice.

Step 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1H-pyrazole
  • Rationale: The condensation of a 1,3-dicarbonyl with hydrazine is the most efficient method to construct the pyrazole core[2]. The reaction is highly exothermic and requires careful temperature control during the initial Schiff base formation.

  • Procedure: Dissolve acetylacetone (1.0 equiv) in absolute ethanol. Slowly add hydrazine hydrate (1.1 equiv) dropwise at 0°C to control the exothermic reaction. Once addition is complete, reflux the mixture for 2 hours. Ammonium chloride can be utilized as a green catalyst to facilitate the cyclization[2]. Concentrate the mixture under reduced pressure and recrystallize the crude product from hexanes to yield pure 3,5-dimethyl-1H-pyrazole as white crystals.

Step 2: N-Alkylation to 1-Ethyl-3,5-dimethyl-1H-pyrazole
  • Rationale: Alkylation of the pyrazole nitrogen is necessary to prevent tautomerization in subsequent steps. Potassium carbonate is selected as a mild base to deprotonate the pyrazole (pKa ~14.5) without inducing unwanted side reactions.

  • Procedure: Suspend 3,5-dimethyl-1H-pyrazole (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in dry DMF. Add ethyl iodide (1.2 equiv) dropwise at room temperature. Stir the suspension at 60°C for 12 hours. Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Step 3: Vilsmeier-Haack Formylation
  • Rationale: The electron-donating methyl groups at C3 and C5 activate the C4 position. The Vilsmeier reagent (formed in situ from POCl3 and DMF) acts as a potent electrophile, exclusively attacking the C4 carbon to form an iminium intermediate[3].

  • Procedure: Cool anhydrous DMF (3.0 equiv) to 0°C under a nitrogen atmosphere. Slowly add POCl3 (1.5 equiv) dropwise to form the Vilsmeier active complex. Add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 equiv) dissolved in a minimal amount of DMF. Heat the reaction to 90°C for 4 hours. Carefully quench the reaction by pouring it over crushed ice and neutralize with saturated aqueous NaHCO3 to hydrolyze the iminium intermediate to the aldehyde[3][4]. Extract with dichloromethane, dry over MgSO4, and purify via silica gel chromatography to isolate 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 4: Grignard Addition
  • Rationale: The addition of ethylmagnesium bromide to the C4-aldehyde generates the target secondary alcohol. Strict anhydrous conditions are mandatory because the Grignard reagent is a strong base and will irreversibly react with protic solvents to form ethane gas, quenching the reaction prematurely.

  • Procedure: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the flask to 0°C. Add ethylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise. Stir for 2 hours, allowing the reaction to gradually warm to room temperature. Quench carefully with saturated aqueous NH4Cl to protonate the magnesium alkoxide intermediate. Extract with diethyl ether, dry over MgSO4, and concentrate. Purify by flash chromatography to yield the target compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Physicochemical Profiling & Data Presentation

The physicochemical properties of this fragment make it an ideal candidate for FBDD libraries. It strictly adheres to the "Rule of Three" (Ro3) for fragments, ensuring optimal ligand efficiency during initial screening phases.

PropertyValueRationale for Drug Discovery
Molecular Formula C10H18N2OOptimal size for fragment screening.
Molecular Weight 182.27 g/mol < 300 Da (Complies with Ro3).
Hydrogen Bond Donors 1 (-OH)< 3 (Complies with Ro3); specific vector for target binding.
Hydrogen Bond Acceptors 3 (N, N, O)< 3 (Complies with Ro3); enables kinase hinge binding.
Rotatable Bonds 3Balances molecular flexibility with the entropic penalty upon binding.
Topological Polar Surface Area ~38 ŲExcellent membrane permeability and potential BBB penetration.
Fraction sp3 (Fsp3) 0.50High 3D character, improving solubility and clinical safety profiles.

Applications in High-Throughput Screening

The integration of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol into screening libraries provides a versatile starting point for hit-to-lead optimization. The secondary alcohol provides a critical synthetic handle for further derivatization (e.g., etherification, or oxidation to a ketone followed by reductive amination), allowing medicinal chemists to rapidly explore chemical space around the privileged pyrazole core.

References[1] Title: 88-2144-44 Enamine 化合物 100mg EN300-232171

Source: as-1.co.jp URL:[3] Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: umich.edu URL:[2] Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: jetir.org URL:[4] Title: SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES Source: publishatcj.com URL:

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol analysis

Application Note: RP-HPLC Method Development and Validation for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol Introduction & Chemical Profiling 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a substituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: RP-HPLC Method Development and Validation for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Introduction & Chemical Profiling

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a substituted pyrazole derivative characterized by moderate lipophilicity and distinct hydrogen-bonding potential. Accurate quantification of such intermediates is critical during drug development, pharmacokinetic profiling, and active pharmaceutical ingredient (API) manufacturing. This application note details the systematic development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering strictly to the updated ICH Q2(R2) guidelines to ensure a robust, self-validating analytical system[1].

Method Development Logic & Causality

A scientifically sound method requires understanding the physicochemical causality behind every chromatographic choice:

  • Stationary Phase Selection: The target molecule possesses multiple hydrophobic alkyl chains (ethyl, methyl, propyl) alongside a polar hydroxyl group and a pyrazole core. A standard C18 (octadecylsilane) column provides optimal hydrophobic retention. A 150 mm x 4.6 mm, 5 µm column was selected to balance high-resolution separation and efficient analysis time.

  • Mobile Phase & pH Optimization: Pyrazole derivatives contain basic nitrogen atoms. If analyzed at a neutral pH, these nitrogens can interact with unendcapped, ionized residual silanols on the silica matrix, leading to severe peak tailing. By incorporating 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase (lowering the pH to ~2.0), residual silanols are fully protonated and neutralized, preventing secondary interactions and ensuring sharp, symmetrical peaks[2].

  • Detector Wavelength: The conjugated π -electron system of the substituted pyrazole ring typically exhibits a strong UV absorption maximum ( λmax​ ) in the low UV range. Photodiode Array (PDA) scanning confirmed an optimal detection wavelength of 235 nm, maximizing the signal-to-noise (S/N) ratio while avoiding the solvent cutoff of acetonitrile[3].

HPLC_Dev A Analyte Profiling (pKa, LogP, UV max) B Column Selection (C18, 5µm, 150x4.6mm) A->B C Mobile Phase Optimization (Buffer pH vs. Organic) B->C D Elution Mode (Isocratic vs. Gradient) C->D E Method Optimization (Flow rate, Temp) D->E F Final HPLC Method E->F

Figure 1: Systematic workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q or equivalent).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS grade).

Optimized Chromatographic Conditions

Table 1: Final RP-HPLC Method Parameters

ParameterCondition
Column Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in HPLC Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2 °C
Injection Volume 10 µL
Detection Wavelength 235 nm (UV/PDA)
Run Time 10.0 minutes
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC Water and Acetonitrile. Degas by sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve completely, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection to protect the column frit.

Method Validation (ICH Q2(R2) Framework)

To ensure the protocol operates as a self-validating system, it was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines[4].

ICH_Validation Start Method Validation ICH Q2(R2) Spec Specificity (Interference Check) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Rob Robustness (Varied Conditions) Start->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Figure 2: ICH Q2(R2) analytical method validation framework.

System Suitability Testing (SST)

SST is the cornerstone of a self-validating protocol. Before any sample sequence, six replicate injections of the working standard (100 µg/mL) must be analyzed to verify the system's performance.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor (T) 1.5, Theoretical Plates (N) 2000.

Validation Parameters & Results Summary

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterMethodologyAcceptance CriteriaTypical Result
Specificity Inject blank, placebo, and standard.No interfering peaks at the retention time of the analyte.Pass (No interference)
Linearity 5 concentration levels (50% to 150% of target).Correlation coefficient ( R2 ) 0.999. R2 = 0.9996
Accuracy (Recovery) Spike samples at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.2% - 101.5%
Precision (Repeatability) 6 replicate injections at 100% concentration.%RSD of peak areas 2.0%.%RSD = 0.78%
LOD / LOQ Based on Signal-to-Noise ratio (S/N).LOD S/N 3:1; LOQ S/N 10:1.LOD: 0.8 µg/mL, LOQ: 2.4 µg/mL
Robustness Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±2°C).System suitability criteria must still be met.Pass (RSD < 1.5%)

Conclusion

The developed RP-HPLC method for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is simple, rapid, and highly robust. By strategically utilizing an acidic modifier to neutralize silanol-driven secondary interactions, the method achieves excellent peak symmetry. Comprehensive validation in accordance with ICH Q2(R2) guidelines confirms that the procedure is highly accurate, precise, and fit for routine quality control and stability-indicating assays in pharmaceutical development[5].

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis (via Semantic Scholar) URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Overview and Analytical Significance The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Chemical Formula: C₁₀H₁₈N₂O) is a highly substituted heterocyclic building block frequently utilized in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Analytical Significance

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Chemical Formula: C₁₀H₁₈N₂O) is a highly substituted heterocyclic building block frequently utilized in the development of kinase inhibitors and anti-inflammatory pharmacophores. Understanding its gas-phase fragmentation behavior is critical for downstream metabolite identification, pharmacokinetic profiling, and structural elucidation during drug development.

Because this molecule features two distinct functional domains—a highly stable, electron-rich pyrazole core and a fragile aliphatic secondary alcohol—it serves as an excellent model for competitive fragmentation pathways. This application note provides a self-validating, step-by-step methodology for acquiring and interpreting the High-Resolution Accurate Mass (HRAM) tandem mass spectrometry (MS/MS) data for this compound.

Mechanistic Rationale & The Mobile Proton Model

In positive electrospray ionization (+ESI), protonation is thermodynamically favored at the most basic site. For this molecule, the N2 nitrogen of the pyrazole ring acts as the primary protonation sink[1]. However, collision-induced dissociation (CID) relies on the mobile proton model [2].

As collision energy (CE) is applied, the proton migrates from the pyrazole nitrogen to the hydroxyl oxygen. This migration induces severe C–O bond elongation, transforming the hydroxyl group into an excellent leaving group (-OH₂⁺). The subsequent neutral loss of water (dehydration) is highly favored because the resulting carbocation at the C4-alpha position is heavily resonance-stabilized by the adjacent pyrazole π -system[3]. Consequently, at low collision energies, dehydration dominates the spectrum, while higher collision energies are required to shatter the robust pyrazole ring[4].

Experimental Protocol: UHPLC-ESI-QTOF-MS/MS

To ensure an authoritative and reproducible self-validating system, the following step-by-step protocol outlines the exact parameters required to capture the full fragmentation tree of the target compound.

Step 1: Reagent and Matrix Preparation
  • Solvents: Use strictly LC-MS grade Water (H₂O) and Acetonitrile (MeCN).

  • Modifiers: Add 0.1% Formic Acid (v/v) to both mobile phases to ensure consistent ionization and drive the equilibrium toward the [M+H]⁺ state.

  • Sample Stock: Dissolve 1.0 mg of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 H₂O:MeCN diluent to prevent solvent-front distortion during injection.

Step 2: UHPLC Separation Parameters

The goal of the chromatography is to provide a sharp, symmetrical peak while removing any isobaric background noise.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: H₂O + 0.1% Formic Acid.

  • Mobile Phase B: MeCN + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 – 6.0 min: Linear ramp to 95% B

    • 6.0 – 7.5 min: 95% B (Column wash)

    • 7.5 – 8.0 min: Return to 5% B (Re-equilibration)

Step 3: Q-TOF MS/MS Acquisition Parameters

Stepping the collision energy is mandatory. A static CE will either miss the fragile alcohol cleavage or fail to break the pyrazole ring.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 320 °C at 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Precursor Isolation: m/z 183.1492 (Narrow isolation width, ~1.3 Da).

  • Collision Energy (CE) Stepping: Acquire multiplexed MS/MS spectra at 15 eV , 30 eV , and 45 eV using Nitrogen as the collision gas.

Data Presentation: Quantitative Fragmentation Summary

High-resolution mass spectrometry allows us to validate the proposed fragmentation pathways by calculating the exact mass error (must be < 5 ppm for confident assignment).

Fragment IDProposed FormulaTheoretical m/zNeutral LossLoss FormulaPathway / Mechanism
Precursor [C₁₀H₁₉N₂O]⁺183.1492--Protonated Molecule [M+H]⁺
Fragment F1 [C₁₀H₁₇N₂]⁺165.138618.0106 DaH₂ODehydration via mobile proton
Fragment F2 [C₇H₁₃N₂]⁺125.107358.0419 DaC₃H₆OInductive cleavage of side-chain
Fragment F3 [C₈H₁₃N₂]⁺137.107346.0419 DaH₂O + C₂H₄Dehydration + N-deethylation
Fragment F4 [C₅H₁₀N]⁺84.080899.0684 DaC₃H₆O + CH₃CNSide-chain + Pyrazole ring cleavage

Fragmentation Pathway Visualization

The following diagram maps the causality of the fragmentation cascade. At low CE (15 eV), the primary thermodynamic sink is F1 (Dehydration). As CE increases to 30-45 eV, secondary fragmentations such as N-deethylation (F3 ) and pyrazole ring opening (F4 ) begin to populate the spectrum.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 183.1492 C10H19N2O+ F1 Fragment F1 m/z 165.1386 C10H17N2+ M->F1 Loss of H2O (-18.0106 Da) E1-like Dehydration F2 Fragment F2 m/z 125.1073 C7H13N2+ M->F2 Loss of C3H6O (-58.0419 Da) Inductive Cleavage F3 Fragment F3 m/z 137.1073 C8H13N2+ F1->F3 Loss of C2H4 (-28.0313 Da) Retro-ene N-dealkylation F4 Fragment F4 m/z 84.0808 C5H10N+ F2->F4 Loss of CH3CN (-41.0265 Da) Pyrazole Ring Cleavage

Figure 1: Gas-phase MS/MS fragmentation tree of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Mechanistic Breakdown of Key Fragments:
  • m/z 165.1386 (Dehydration): Unlike primary alcohols which often require higher energies to dehydrate, this secondary alcohol sits adjacent to an electron-donating pyrazole ring. The loss of water generates a highly conjugated vinyl-pyrazole system. This is the base peak at 15 eV.

  • m/z 125.1073 (Side-Chain Cleavage): While aliphatic alcohols can undergo alpha-cleavage to lose radical species (e.g., loss of an ethyl radical)[3], ESI-MS/MS heavily favors even-electron fragmentations[5]. Therefore, the inductive cleavage of the entire propan-1-ol side chain as neutral propanal (C₃H₆O) is the dominant pathway for side-chain loss.

  • m/z 137.1073 (N-Deethylation): Following dehydration, the molecule retains excess internal energy. The N1-ethyl group undergoes a beta-hydrogen transfer to the adjacent pyrazole nitrogen, expelling neutral ethylene (C₂H₄).

  • m/z 84.0808 (Ring Cleavage): Pyrazoles are notoriously difficult to break. However, at 45 eV, the core ring undergoes retro-cyclization, typically expelling acetonitrile (CH₃CN) or hydrogen cyanide (HCN) from the substituted positions[1].

References

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics - ACS Publications. URL:[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Mass Spectrometry: Alcohol Fragmentation. JoVE Core Analytical Chemistry. URL:[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich Research Archive. URL:[Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol in Murine Models

Introduction & Scientific Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and kinase-inhibitory properties [1]. The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol represents a highly specific, low-molecular-weight pyrazole derivative. Structurally, it combines a lipophilic core (1-ethyl and 3,5-dimethyl substitutions) with a polar hydrogen-bonding moiety (propan-1-ol at the 4-position).

Causality in Experimental Design: When transitioning a novel pyrazole derivative from in vitro screening to in vivo murine models, the physicochemical properties dictate the experimental approach. The alkyl substitutions increase the partition coefficient (LogP), rendering the compound poorly soluble in purely aqueous vehicles. Conversely, the secondary alcohol provides a functional group susceptible to rapid Phase II metabolism (e.g., glucuronidation). Therefore, a carefully engineered co-solvent formulation is required to ensure complete dissolution without precipitating in the bloodstream, while a high-resolution serial microsampling protocol is necessary to accurately capture its potentially rapid clearance and terminal half-life ( t1/2​ ).

This application note provides a self-validating, step-by-step methodology for formulating, dosing, and evaluating the pharmacokinetics (PK) of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol in mice.

Formulation Strategy

To achieve a homogenous solution suitable for both Intravenous (IV) and Per Os (PO) administration, a standard preclinical vehicle of 5% DMSO, 10% Tween-80, and 85% Saline is utilized.

  • DMSO disrupts the compound's crystal lattice.

  • Tween-80 acts as a surfactant to form micelles, preventing precipitation upon introduction to the aqueous phase.

  • Saline (0.9% NaCl) provides an isotonic bulk phase tolerated by murine physiology.

Table 1: Formulation Matrix for Murine Dosing
ParameterIntravenous (IV) DosingOral Gavage (PO) Dosing
Target Dose 2.0 mg/kg10.0 mg/kg
Dosing Volume 5 mL/kg10 mL/kg
Target Concentration 0.4 mg/mL1.0 mg/mL
Vehicle Composition 5% DMSO / 10% Tween-80 / 85% Saline5% DMSO / 10% Tween-80 / 85% Saline
Preparation State Clear Solution (Filter sterilized)Clear Solution or Fine Suspension
Protocol 1: Step-by-Step Formulation
  • Weighing: Accurately weigh the required mass of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol into a sterile glass vial.

  • Primary Dissolution: Add the calculated volume of pure DMSO (5% of final volume). Vortex for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add Tween-80 (10% of final volume) to the DMSO-compound mixture. Vortex vigorously for 2 minutes to ensure complete micellar integration.

  • Aqueous Dilution: Slowly add 0.9% Saline (85% of final volume) dropwise while continuously vortexing. Self-Validation Check: If the solution turns milky and does not clear upon sonication, the compound has precipitated, and the DMSO/Tween ratio must be optimized (e.g., switching to a PEG400-based vehicle).

  • Sterilization (IV only): Pass the final IV formulation through a 0.22 µm PTFE syringe filter prior to dosing.

In Vivo Dosing and Serial Microsampling Protocol

Traditional PK studies require composite sampling (sacrificing multiple mice per time point), which introduces inter-animal biological variability. To ensure data trustworthiness and adhere to the 3Rs (Replacement, Reduction, Refinement), this protocol utilizes a serial microsampling technique [2]. By extracting only 20 µL of blood per time point from the tail vein, a complete PK profile can be generated from a single mouse, serving as its own internal control.

Table 2: PK Sampling Schedule and Blood Volumes
Time PointRouteBlood Volume (µL)Purpose / Rationale
Pre-doseIV / PO20Baseline endogenous background
0.083 h (5 min)IV only20Capture IV Cmax​ and initial distribution phase
0.25 h (15 min)IV / PO20Capture PO absorption phase
0.5 h (30 min)IV / PO20Typical PO Cmax​ window
1 h, 2 h, 4 hIV / PO20 (each)Clearance and metabolism profiling
8 h, 24 hIV / PO20 (each)Terminal elimination phase ( t1/2​ )
Protocol 2: Dosing and Microsampling Methodology
  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old, ~25g) for 7 days. Fast the PO group for 12 hours prior to dosing (water ad libitum) to prevent food-drug interactions in the GI tract.

  • Administration:

    • IV Dosing: Restrain the mouse. Dilate the lateral tail vein using a warming lamp. Inject the formulation (5 mL/kg) smoothly over 10 seconds using a 29G insulin syringe.

    • PO Dosing: Administer the formulation (10 mL/kg) directly into the stomach using a standard stainless-steel oral gavage needle.

  • Serial Blood Collection:

    • At each designated time point, perform a minor puncture of the lateral tail vein using a 25G needle.

    • Collect exactly 20 µL of whole blood using a K2EDTA-coated capillary tube.

    • Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Plasma Separation: Immediately dispense the 20 µL of blood into a 0.5 mL Eppendorf tube containing 2 µL of K2EDTA solution. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Storage: Carefully aspirate the plasma supernatant (~8-10 µL) and transfer it to a pre-chilled 96-well plate. Store at -80°C until LC-MS/MS analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the preclinical PK study, highlighting the critical path from formulation to data analysis.

PK_Workflow A Compound Formulation (5% DMSO, 10% Tween 80, 85% Saline) B Murine Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Microsampling (Tail Vein, 20 µL, K2EDTA) B->C D Plasma Separation (Centrifugation 3000 x g) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis (Quantification) E->F G PK Parameter Calculation (Cmax, AUC, t1/2, F%) F->G

Preclinical PK workflow for pyrazole derivatives in murine models.

Bioanalytical Quantification (LC-MS/MS)

To quantify 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol from micro-volumes of plasma, a highly sensitive LC-MS/MS approach is required.

Protocol 3: Plasma Extraction and Analysis
  • Protein Precipitation: Thaw plasma samples on ice. Transfer 5 µL of murine plasma into a clean microcentrifuge tube.

  • Extraction: Add 50 µL of ice-cold Acetonitrile (ACN) containing a structurally similar Internal Standard (IS) at 50 ng/mL. The 1:10 ratio of plasma to organic solvent ensures complete precipitation of plasma proteins while extracting the lipophilic pyrazole derivative.

  • Centrifugation: Vortex for 3 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer 40 µL of the clear supernatant to an LC vial. Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Data Processing: Calculate absolute bioavailability ( F ) using the formula:

    F(%)=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland). Available at:[Link]

  • Joyce, A. P., et al. (2014). One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics. Pharmaceutical Research. Available at:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Abstract This application note provides a detailed guide for the structural elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, a substituted pyrazole of interest in synthetic and medicinal chemistry. Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, a substituted pyrazole of interest in synthetic and medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceutical agents, making their unambiguous characterization essential.[1] This document outlines a comprehensive, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) experiments. The causality behind experimental choices is explained, and the protocols are designed as a self-validating system where each experiment corroborates the findings of the others. This guide is intended for researchers, scientists, and drug development professionals requiring robust methods for the structural verification of novel small molecules.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The specific substitution pattern on the pyrazole ring and its appended side chains dictates the molecule's pharmacological activity. Consequently, precise and unequivocal structural confirmation of newly synthesized analogues like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a critical step in the research and development pipeline.

NMR spectroscopy stands as the preeminent technique for the non-destructive and definitive structural analysis of organic molecules in solution.[2] While simple ¹H NMR provides initial insights, complex substitution patterns and the potential for isomerism necessitate a more rigorous, multi-faceted approach. This note details the synergistic use of ¹H, ¹³C, DEPT, 2D COSY, and 2D HSQC spectroscopy to create an unassailable structural proof, where each piece of data logically interlocks to confirm the complete molecular architecture.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignment, a systematic atom numbering convention is established for the target molecule. This numbering will be used consistently throughout the analysis.

Figure 1: Structure and atom numbering for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[3]

  • Mass Determination: Accurately weigh 15-20 mg of the purified solid compound for comprehensive 1D and 2D analysis. While a standard ¹H spectrum can be obtained with 5-10 mg, a higher concentration is beneficial for reducing acquisition time for less sensitive nuclei like ¹³C and for 2D experiments.[4][5]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used. For this protocol, we will proceed with CDCl₃.

  • Dissolution: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of CDCl₃.[6]

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra. Alternatively, use a pre-prepared solvent stock containing 0.03-0.05% TMS.[4]

  • Solubilization and Transfer: Gently agitate or vortex the vial to ensure complete dissolution. Visually inspect for any suspended particles. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Particulates in the sample will degrade spectral quality by disrupting magnetic field homogeneity.[3]

  • Labeling: Securely cap and label the NMR tube with a unique identifier. Avoid using paper labels or parafilm on the section of the tube that enters the spectrometer.[5][6]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Spectroscopy

    • Objective: To determine the number of unique proton environments, their integration (relative ratios), and their coupling patterns (spin-spin splitting).

    • Methodology:

      • Load the sample and lock onto the deuterium signal of the CDCl₃ solvent.

      • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

      • Acquire the spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a short relaxation delay (1-2 s) is typically sufficient.

      • Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate all signals and analyze the multiplicities.

  • ¹³C{¹H} and DEPT-135 NMR Spectroscopy

    • Objective: To identify the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups.

    • Methodology:

      • Use the same locked and shimmed sample.

      • Acquire a proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or 1024) will be necessary compared to ¹H NMR.[3]

      • Acquire a DEPT-135 spectrum. In this experiment, CH and CH₃ signals appear as positive peaks, CH₂ signals appear as negative peaks, and quaternary carbons (including C=N) are absent. This is invaluable for assigning alkyl and pyrazole ring carbons.[7]

  • 2D COSY (¹H-¹H Correlation Spectroscopy)

    • Objective: To identify protons that are spin-coupled to each other, typically through two or three bonds (vicinal or geminal coupling).[8]

    • Methodology:

      • Select a standard COSY pulse sequence.

      • Set the spectral width in both dimensions (F1 and F2) to match the ¹H spectral width.

      • Acquire the data. The resulting 2D map will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[8][9]

    • Methodology:

      • Select a standard HSQC pulse sequence, often one that is edited for multiplicity (CH/CH₃ positive, CH₂ negative).

      • Set the F2 dimension to the proton spectral width and the F1 dimension to the carbon spectral width.

      • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to ~145 Hz for sp² and sp³ carbons.[8]

      • The resulting 2D map shows cross-peaks only between directly bonded C-H pairs.

Predicted Spectral Data and Interpretation

The following is a predictive analysis of the expected NMR data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol in CDCl₃. Chemical shifts for pyrazole derivatives are highly dependent on substitution.[8][10]

¹H NMR Analysis (400 MHz, CDCl₃)
  • Ethyl Group (N1-CH₂'CH₃'):

    • H1' (CH₂): Expected around δ 4.0-4.2 ppm. The nitrogen atom is deshielding. The signal will be a quartet due to coupling with the three H2' protons (n+1 = 3+1 = 4). Integration: 2H.

    • H2' (CH₃): Expected around δ 1.4-1.6 ppm. This signal will be a triplet due to coupling with the two H1' protons (n+1 = 2+1 = 3). Integration: 3H.

  • Pyrazole Methyl Groups (C3a-H, C5a-H):

    • H3a & H5a (2 x CH₃): Expected around δ 2.2-2.4 ppm. These two methyl groups are in similar chemical environments attached to the pyrazole ring. They will likely appear as two distinct singlets , or potentially as a single overlapping singlet. Integration: 3H each, for a total of 6H.

  • Propan-1-ol Group (C4-CH''OH-CH₂''-CH₃''):

    • H1'' (CH): Expected around δ 4.5-4.7 ppm. This methine proton is deshielded by both the pyrazole ring and the adjacent hydroxyl group. It will appear as a triplet or multiplet due to coupling with the H2'' protons. Integration: 1H.

    • OH: The hydroxyl proton signal is highly variable and can appear anywhere from δ 1.5 to 5.0 ppm, often as a broad singlet . Its position is concentration and temperature-dependent. This signal disappears upon shaking the sample with a drop of D₂O.[8] Integration: 1H.

    • H2'' (CH₂): Expected around δ 1.7-1.9 ppm. These protons are adjacent to both the chiral center (C1'') and the terminal methyl group (C3''), which can make them diastereotopic, potentially leading to a complex multiplet . Integration: 2H.

    • H3'' (CH₃): Expected around δ 0.9-1.1 ppm. This signal will be a triplet due to coupling with the two H2'' protons. Integration: 3H.

¹³C NMR and DEPT-135 Analysis (100 MHz, CDCl₃)
AtomPredicted δ (ppm)DEPT-135Rationale
C3~148Quaternary (absent)Pyrazole ring carbon, deshielded by nitrogen.[11][12]
C5~139Quaternary (absent)Pyrazole ring carbon, deshielded by nitrogen.[11][12]
C4~115Quaternary (absent)Substituted pyrazole ring carbon.
C1''~65-70CH (positive)Carbon bearing the OH group, deshielded by oxygen.
C1'~45-50CH₂ (negative)Ethyl carbon attached to pyrazole nitrogen.
C2''~30-35CH₂ (negative)Propyl chain carbon.
C2'~14-16CH₃ (positive)Terminal ethyl methyl carbon.
C5a~12-14CH₃ (positive)Methyl on C5 of the pyrazole ring.
C3a~10-12CH₃ (positive)Methyl on C3 of the pyrazole ring.
C3''~9-11CH₃ (positive)Terminal propyl methyl carbon.
2D NMR Cross-Validation
  • COSY Analysis: The COSY spectrum provides the definitive connectivity map for the proton spin systems.

    • A cross-peak will connect the H1' quartet (δ ~4.1 ppm) with the H2' triplet (δ ~1.5 ppm) , confirming the presence of the ethyl group.

    • A cross-peak will link the H1'' multiplet (δ ~4.6 ppm) with the H2'' multiplet (δ ~1.8 ppm) .

    • A further cross-peak will connect the H2'' multiplet (δ ~1.8 ppm) to the H3'' triplet (δ ~1.0 ppm) .

    • These two correlation chains unequivocally establish the propan-1-ol side chain structure.

    • The pyrazole methyl singlets (H3a, H5a) will show no cross-peaks, confirming their isolation from other proton spin systems.

  • HSQC Analysis: The HSQC spectrum serves as the final, unambiguous link between the proton and carbon skeletons.

    • It will show a correlation between the proton signal at δ ~4.1 ppm (H1') and the carbon signal at δ ~48 ppm (C1').

    • It will correlate the proton triplet at δ ~1.5 ppm (H2') with the carbon signal at δ ~15 ppm (C2').

    • Crucially, it will link the methine proton at δ ~4.6 ppm (H1'') to the oxygen-bearing carbon at δ ~68 ppm (C1'').

    • Each remaining CH, CH₂, and CH₃ group will show a single cross-peak, confirming every assignment made in the 1D spectra. For example, the proton triplet at δ ~1.0 ppm (H3'') will correlate with the carbon signal at δ ~10 ppm (C3'').

Data Summary Table

The following table summarizes the predicted, correlated NMR data for the target compound.

Atom(s)¹H δ (ppm), Mult., J (Hz), Int.¹³C δ (ppm)COSY Correlations (with H)HSQC Correlation (C-H)
Ethyl Group
1' (CH₂)~4.1, q, J=7.2, 2H~48H2'C1'-H1'
2' (CH₃)~1.5, t, J=7.2, 3H~15H1'C2'-H2'
Pyrazole Ring & Me
3-~148--
3a (CH₃)~2.3, s, 3H~11NoneC3a-H3a
4-~115--
5-~139--
5a (CH₃)~2.2, s, 3H~13NoneC5a-H5a
Propan-1-ol Group
1'' (CH)~4.6, m, 1H~68H2'', OHC1''-H1''
OHvariable, br s, 1H-H1''-
2'' (CH₂)~1.8, m, 2H~32H1'', H3''C2''-H2''
3'' (CH₃)~1.0, t, J=7.4, 3H~10H2''C3''-H3''

Integrated Analytical Workflow

The logical flow from sample preparation to final structure confirmation is a systematic process of hypothesis generation and verification.

Figure 2: Workflow for the NMR-based structural elucidation of the target molecule.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive toolkit for the structural characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol. This integrated approach ensures that every atom in the molecule is accounted for and its connectivity to its neighbors is confirmed through multiple, independent correlations. The ¹H and ¹³C spectra provide the fundamental list of atomic environments, the DEPT experiment classifies the carbons, the COSY spectrum pieces together the proton frameworks of the alkyl chains, and the HSQC spectrum anchors the proton data to the carbon skeleton. This self-validating methodology leaves no ambiguity and stands as a robust protocol for the characterization of novel pyrazole derivatives and other complex small molecules in a research and drug development setting.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Houston. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]

  • Chen, I. H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8149–8157. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]

  • Byrd, R. A., et al. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved from [Link]

  • Jimeno, M. L., Jagerovic, N., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Retrieved from [Link]

  • Alkorta, I., et al. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 20(12), 1273-1280. Retrieved from [Link]

  • ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. (1984). Semantic Scholar. Retrieved from [Link]

  • Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra. (n.d.). eGyanKosh. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (2013). Connect Journals. Retrieved from [Link]

  • Hussein, S. A. M. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchem. Retrieved from [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-51. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022, December 14). MDPI. Retrieved from [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone. (2021, August 31). University of Dar es Salaam Digital Commons. Retrieved from [Link]

  • Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl Phthalazine-1, 4-diones. (2013, September 25). TSI Journals. Retrieved from [Link]

  • 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. (n.d.). Growing Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield bottlenecks in the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield bottlenecks in the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol .

The standard two-step synthetic route involves the N-alkylation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by a Grignard addition using ethylmagnesium bromide. While theoretically straightforward, the unique steric environment of the pyrazole core often leads to unexpected byproducts and depressed yields. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am performing the N-alkylation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. How do I control N1 vs. N2 regioselectivity to maximize my yield?

A1: You do not need to worry about regioselectivity for this specific substrate. The starting material, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is structurally symmetric. Because the methyl groups at the C3 and C5 positions are identical, tautomerization between the N1 and N2 protons makes both nitrogen atoms chemically equivalent[1]. Alkylation with an ethyl halide at either nitrogen yields the exact same product: 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . If your yield is low, the issue is not regioselectivity, but likely incomplete conversion or over-alkylation (formation of a quaternary ammonium salt). To resolve this, use a mild base like K2​CO3​ in a polar aprotic solvent (e.g., DMF or DMSO) and strictly control your alkylating agent stoichiometry to 1.05 equivalents.

Q2: During the Grignard addition of ethylmagnesium bromide (EtMgBr) to the aldehyde intermediate, my yield of the target secondary alcohol is abysmal. LC-MS shows a major byproduct with a mass corresponding to [M−28] . What is happening?

A2: You are observing a classic β -hydride transfer reduction . The C4-carbaldehyde is flanked by two methyl groups at the C3 and C5 positions, creating severe steric hindrance. When the bulky EtMgBr reagent attempts to access the carbonyl carbon via the required Bürgi-Dunitz trajectory, it experiences massive steric clash[2].

Instead of undergoing the desired 1,2-nucleophilic addition, the Grignard reagent coordinates its magnesium atom to the carbonyl oxygen and forms a lower-energy 6-membered cyclic transition state. A β -hydrogen from the ethyl group of the Grignard reagent is transferred to the carbonyl carbon, reducing the aldehyde to a primary alcohol (1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol ) while eliminating ethylene gas (mass loss of 28 Da)[3].

Q3: How can I suppress this reduction byproduct and force the Grignard reagent to perform the 1,2-addition?

A3: You must alter the nucleophilicity and basicity of your organometallic reagent by employing an Imamoto Organocerium Addition [4]. By transmetalating the Grignard reagent with anhydrous cerium(III) chloride ( CeCl3​ ), you generate an alkylcerium species ( EtCeCl2​ ). Cerium(III) is highly oxophilic; it strongly activates the carbonyl oxygen, pulling electron density away from the hindered carbon. Furthermore, organocerium reagents are significantly less basic and less prone to β -hydride transfer than their magnesium counterparts, allowing the ethyl group to successfully add to the sterically congested C4 position.

Part 2: Mechanistic Pathway Visualization

G cluster_Grignard Standard Grignard (EtMgBr) cluster_Cerium Organocerium Modified (EtMgBr + CeCl3) Start 1-Ethyl-3,5-dimethyl-1H-pyrazole -4-carbaldehyde Steric Steric Clash at C4 (3,5-Dimethyl Blockade) Start->Steric EtMgBr only Activation Strong Oxophilic Activation by Ce(III) Start->Activation EtMgBr / CeCl3 BetaHydride β-Hydride Transfer (6-Membered TS) Steric->BetaHydride Byproduct Reduction Byproduct: Primary Alcohol BetaHydride->Byproduct Nucleophilic Direct 1,2-Nucleophilic Addition Activation->Nucleophilic Target Target Product: Secondary Alcohol Nucleophilic->Target

Caption: Divergent reaction pathways of hindered pyrazole-4-carbaldehydes with standard vs. modified Grignard.

Part 3: Quantitative Data Summary

The implementation of the organocerium modification drastically shifts the product distribution. Below is a summary of expected yields based on the reagent system utilized.

Reaction SystemReagentsTemp (°C)Target Secondary Alcohol Yield (%)Primary Alcohol Byproduct Yield (%)
Standard Grignard EtMgBr (1.5 eq), THF0 to RT15 - 25%65 - 75%
Turbo Grignard EtMgCl·LiCl (1.5 eq), THF0 to RT30 - 40%45 - 55%
Organocerium (Imamoto) EtMgBr (1.5 eq), CeCl3​ (1.5 eq), THF-78 to 085 - 92% < 5%

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This protocol utilizes mild base conditions to prevent over-alkylation.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (10.0 g, 80.5 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (16.7 g, 120.8 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for deprotonation.

  • Alkylation: Dropwise, add ethyl bromide (6.3 mL, 84.5 mmol, 1.05 eq) via syringe.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours. Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.2 ) should completely convert to a higher running spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature, quench by pouring into ice water (300 mL), and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil (>95% yield).

Protocol B: Organocerium-Mediated Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Critical Note: The success of this reaction depends entirely on the absolute anhydrous nature of the CeCl3​ .

  • Drying CeCl3​ : Place CeCl3​⋅7H2​O (4.5 g, 12.0 mmol, 1.5 eq) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours, and maintain for an additional 2 hours. The crystals will turn into a fine, free-flowing white powder. Cool to room temperature under argon.

  • Complex Formation: Add anhydrous THF (20 mL) to the anhydrous CeCl3​ . Stir vigorously overnight at room temperature to form a uniform milky-white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Slowly add EtMgBr (3.0 M in diethyl ether, 4.0 mL, 12.0 mmol, 1.5 eq) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the alkylcerium reagent. Self-Validation Check: A slight color change to pale yellow indicates successful transmetalation.

  • Addition: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.22 g, 8.0 mmol) in anhydrous THF (5 mL) and add dropwise to the -78 °C mixture.

  • Completion: Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (20 mL). The mixture will form a thick white precipitate (cerium salts). Filter the entire mixture through a pad of Celite, washing the pad thoroughly with EtOAc (50 mL). Separate the layers of the filtrate, extract the aqueous layer with EtOAc ( 2×20 mL), dry the combined organics over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the pure secondary alcohol.

References

  • Dalal, Mandeep. "Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds." A Textbook of Organic Chemistry – Volume I, Dalal Institute.[Link]

  • Pélissier, H., et al. "The Grignard Reaction – Unraveling a Chemical Puzzle." ACS Publications, 2020.[Link]

  • Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1985.[Link]

  • Imamoto, T. "The reaction of organocerium reagents with easily enolizable ketones." IAEA, 1985.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubilization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous solubility of 1-(1-ethyl-3,5-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous solubility of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol .

Due to its specific structural motifs, this pyrazole building block frequently precipitates in standard aqueous buffers, disrupting in vitro assays and in vivo dosing regimens. Below, you will find diagnostic FAQs, field-proven formulation strategies, and self-validating experimental protocols to overcome these thermodynamic barriers.

Part 1: Diagnostic FAQ (Understanding the Causality)

Q1: Why does 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol precipitate so rapidly in aqueous media? A: The insolubility is driven by a high entropic penalty. While the molecule possesses hydrogen-bond acceptors (the pyrazole nitrogens) and a donor (the terminal hydroxyl group on the propyl chain), these polar interactions are heavily outweighed by the hydrophobic surface area of its alkyl substituents (an ethyl group, two methyl groups, and a propyl backbone). When introduced to water, the water molecules must form a highly ordered "ice-like" cage around these lipophilic groups, causing a massive decrease in entropy. The thermodynamic drive to minimize this hydrophobic surface area leads to rapid nucleation and precipitation [1].

Q2: Can I just lower the pH to protonate the pyrazole ring and force it into solution? A: Generally, no. Pyrazole rings are only weakly basic (typical pKa​ values range from 2.0 to 3.0). To achieve >99% ionization, you would need to drop the pH of your vehicle to ~1.0. While this might dissolve the compound, such highly acidic conditions are physiologically incompatible for cell culture (in vitro) or dosing (in vivo), and neutralizing the solution back to pH 7.4 will cause immediate precipitation.

Q3: Why does my compound dissolve in DMSO, but crash out the moment I add it to my assay buffer? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic pyrazole can disperse. This leaves the compound locally supersaturated in a highly aqueous microenvironment, triggering instantaneous crystallization [2].

Part 2: Field-Proven Formulation Strategies & Protocols

To prevent solvent shock and thermodynamically stabilize the compound, you must lower the dielectric constant of the vehicle or physically shield the hydrophobic groups from the bulk water.

Strategy A: The Co-Solvent Cascade (Best for In Vitro Biochemical Assays)

Co-solvents like Polyethylene Glycol 400 (PEG400) and DMSO disrupt the hydrogen-bond network of water, reducing the entropic penalty of solvating the pyrazole core [2].

Self-Validating Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Validation: The solution must be optically clear with no Schlieren lines.

  • Intermediate Dilution: Transfer 100 µL of the DMSO stock to a new vial. Slowly add 300 µL of PEG400 while vortexing continuously.

  • Aqueous Quench: Dropwise, add 600 µL of your target aqueous buffer (e.g., PBS pH 7.4) to the DMSO/PEG400 mixture under vigorous vortexing.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white micro-pellet forms, your compound has crashed. If no pellet is visible, you have successfully formed a stable 1 mM solution in 10% DMSO / 30% PEG400 / 60% Buffer.

Strategy B: Cyclodextrin Inclusion Complexation (Best for In Vivo Dosing)

Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates the alkyl-rich pyrazole core, while its hydrophilic exterior maintains excellent aqueous solubility [3].

Self-Validating Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile water or saline. Stir until completely transparent.

  • Compound Addition: Add the dry powder of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol directly to the HP- β -CD solution (target concentration: 2-5 mg/mL).

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by overnight end-over-end mixing at room temperature. Causality: The heat provides the kinetic energy required for the drug to partition into the cyclodextrin cavity, while overnight mixing ensures thermodynamic equilibrium.

  • Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the pre- and post-filtration concentrations via HPLC. If the concentrations match, >99% of the drug is successfully complexed.

Part 3: Quantitative Data & Method Comparison

Use the following table to select the appropriate solubilization matrix based on your experimental constraints.

Solubilization MethodTypical Max SolubilityBiocompatibility / Toxicity RiskIdeal Experimental Application
100% Aqueous Buffer < 0.05 mg/mLExcellent (No vehicle toxicity)None (Insufficient solubility)
10% DMSO / 90% Buffer ~ 0.2 mg/mLModerate (DMSO can permeabilize cells)High-throughput in vitro screening
10% DMSO / 30% PEG400 ~ 1.5 mg/mLLow to Moderate (High osmolality)Biochemical assays, enzymatic IC50s
20% HP- β -CD in Saline > 5.0 mg/mLExcellent (FDA approved for injection)In vivo PK/PD dosing (IV, IP, PO)
5% Tween 80 / 95% Saline ~ 2.0 mg/mLModerate (Can cause histamine release)In vivo dosing when CDs fail

Part 4: Solubilization Decision Workflow

Below is a logical decision tree to help you navigate the formulation process based on your assay requirements.

SolubilizationWorkflow Start Compound: 1-(1-ethyl-3,5-dimethyl-1H- pyrazol-4-yl)propan-1-ol Assess Assess Assay Requirements (In vitro vs. In vivo) Start->Assess InVitro In Vitro Assays (High tolerance for organics) Assess->InVitro InVivo In Vivo / Cell Culture (Low tolerance for organics) Assess->InVivo CoSolvent Co-Solvent Approach (DMSO / PEG400) InVitro->CoSolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Micellar Micellar Solubilization (Tween 80 / Cremophor) InVivo->Micellar Precipitation Precipitation upon aqueous dilution? CoSolvent->Precipitation Success Proceed to Experiment Cyclodextrin->Success Micellar->Success Precipitation->Cyclodextrin Yes Precipitation->Success No

Decision tree for selecting the optimal solubilization strategy for lipophilic pyrazole derivatives.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel). 2023.[Link][1]

  • Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. 2004. [Link][2]

  • Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech. 2005.[Link][3]

Sources

Troubleshooting

Reducing side reactions during 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol preparation

Troubleshooting Guide: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the preparation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

The synthesis relies on a critical metal-halogen exchange of 4-bromo-1-ethyl-3,5-dimethylpyrazole followed by the nucleophilic addition of propanal. While theoretically straightforward, the sterically encumbered nature of the pyrazole ring and the enolizable nature of propanal frequently lead to complex side reactions[1][2]. This guide breaks down the causality of these failures and provides field-proven, self-validating methodologies to ensure high-yield conversions.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the competing chemical pathways. The diagram below illustrates the divergence between the desired nucleophilic addition and the primary parasitic side reactions (debromination and aldol condensation).

Pathway SM 4-Bromo-1-ethyl- 3,5-dimethylpyrazole Grignard Pyrazolyl-Magnesium Intermediate SM->Grignard iPrMgCl·LiCl (Turbo-Grignard) Product 1-(1-ethyl-3,5-dimethyl-1H- pyrazol-4-yl)propan-1-ol (Target) Grignard->Product Propanal + CeCl3 (Nucleophilic Addition) Debrom 1-Ethyl-3,5-dimethylpyrazole (Debromination Side-Product) Grignard->Debrom Moisture or Enolization Aldol Propanal Aldol Condensation Grignard->Aldol Basicity > Nucleophilicity

Reaction pathway detailing the desired Grignard addition versus common side reactions.

Troubleshooting FAQs: Resolving Specific Bottlenecks

Q: Why am I recovering large amounts of 1-ethyl-3,5-dimethylpyrazole (debrominated starting material) instead of my target alcohol? A: This is a classic symptom of your organometallic intermediate acting as a base rather than a nucleophile. Grignard reagents are inherently strong bases[3]. Propanal (propionaldehyde) possesses acidic α-protons. When the highly basic pyrazolyl-magnesium intermediate encounters propanal, it frequently deprotonates the aldehyde (enolization) rather than attacking the carbonyl carbon[2]. This quenches the intermediate, yielding the debrominated pyrazole. Causality & Solution: Implement Yamamoto’s Cerium(III) chloride (CeCl₃) methodology. By transmetalating the Grignard reagent to an organocerium species, you drastically reduce its basicity while maintaining high nucleophilicity, ensuring clean 1,2-addition to enolizable aldehydes[4].

Q: My metal-halogen exchange with standard iPrMgCl stalls at 70% conversion. How can I force it to completion? A: The root cause is severe steric hindrance. The C4 position of your starting material is flanked by two methyl groups at the C3 and C5 positions, restricting access to the carbon-bromine bond[1]. Standard Grignard reagents form bulky polymeric aggregates in THF, which struggle to penetrate this steric shield. Causality & Solution: Switch to Knochel’s Turbo-Grignard (iPrMgCl·LiCl). The lithium chloride effectively breaks up these organomagnesium aggregates into highly reactive, monomeric species. This accelerates the metal-halogen exchange, driving it to completion even on sterically encumbered pyrazoles[4].

Q: The reaction mixture turns into a thick, un-stirrable gel immediately after adding propanal. What causes this? A: The formation of insoluble magnesium alkoxide intermediates is a common phenomenon in organometallic additions[5]. This gelation traps unreacted starting materials, prevents uniform heat transfer, and halts the reaction prematurely. Causality & Solution: The addition of LaCl₃·2LiCl instead of CeCl₃ can prevent this. Lanthanum salts form highly soluble alkoxide complexes, maintaining a homogeneous solution throughout the addition step[4].

Quantitative Reaction Optimization

The following table summarizes the quantitative impact of adjusting the reaction parameters on the yield of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol and the suppression of side reactions.

Reaction ConditionMetal-Halogen Exchange ConversionTarget Alcohol YieldDebrominated ByproductAldol Byproducts
Standard (iPrMgCl, THF, 0 °C)72%41%24%18%
Turbo-Grignard (iPrMgCl·LiCl, THF, -15 °C)>98%62%21%15%
Turbo-Grignard + CeCl₃ (THF, -78 °C) >98% 89% <4% <2%
Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol utilizes the optimized Turbo-Grignard/CeCl₃ methodology and includes built-in analytical validation steps.

Step 1: Preparation of the Organocerium Matrix

  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add anhydrous CeCl₃ (1.2 equivalents). Critical: CeCl₃ must be rigorously dried at 140 °C under high vacuum for 2 hours prior to use to prevent premature quenching.

  • Suspend the CeCl₃ in anhydrous THF (0.2 M) and stir vigorously at room temperature for 2 hours to ensure a uniform suspension, then cool to -78 °C.

Step 2: Metal-Halogen Exchange

  • In a separate flame-dried flask, dissolve 4-bromo-1-ethyl-3,5-dimethylpyrazole (1.0 eq) in anhydrous THF (0.5 M).

  • Cool the solution to -15 °C.

  • Dropwise, add iPrMgCl·LiCl (Turbo-Grignard, 1.1 eq). Stir for 1 hour at -15 °C.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. Do not proceed until the GC-MS confirms the complete disappearance of the starting material and the presence of the debrominated mass (m/z 124), verifying complete magnesium insertion.

Step 3: Transmetalation and Nucleophilic Addition

  • Cannulate the validated pyrazolyl-magnesium intermediate into the -78 °C CeCl₃ suspension. Stir for 45 minutes to ensure complete transmetalation to the organocerium species.

  • Slowly add propanal (1.2 eq) dropwise down the side of the flask over 15 minutes to prevent localized exothermic spikes.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 1:1). The target alcohol will appear as a distinct, more polar spot compared to the starting material.

Step 4: Quench and Isolation

  • Quench the reaction at 0 °C by the careful dropwise addition of saturated aqueous NH₄Cl.

  • Filter the resulting suspension through a pad of Celite to remove cerium/magnesium salts.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Here is the technical support center for optimizing the mobile phase for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol chromatography. Welcome to the dedicated support resource for the chromatographic analysis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing the mobile phase for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol chromatography.

Welcome to the dedicated support resource for the chromatographic analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol. This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have designed this center to not only offer protocols but to explain the fundamental principles behind them, empowering you to make informed decisions in your laboratory.

The subject molecule presents unique challenges due to its structural features: a basic pyrazole nucleus, which can cause undesirable peak tailing, and a chiral center at the propan-1-ol moiety, necessitating enantioselective separation for stereospecific studies.[1][2] This guide provides a comprehensive framework for addressing these issues through systematic mobile phase optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when developing chromatographic methods for this pyrazole derivative.

Q1: I'm seeing significant peak tailing in my reversed-phase (RP-HPLC) analysis. What is the primary cause and how can I fix it?

A1: Peak tailing is the most frequent problem for basic compounds like your pyrazole derivative. The root cause is typically secondary interactions between the protonated (positively charged) basic nitrogen of the pyrazole ring and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[2][3] This interaction slows down a portion of the analyte molecules, resulting in an asymmetric peak.

Here’s how to systematically eliminate tailing:

  • Control the Mobile Phase pH: This is the most powerful tool for improving the peak shape of ionizable compounds.[4] By lowering the mobile phase pH to at least 2 units below the pKa of the pyrazole ring, you can suppress the ionization of the silanol groups (keeping them as Si-OH).[5] This minimizes the ionic interaction causing the tailing. A mobile phase pH between 2.5 and 3.5 is an excellent starting point.

  • Use a Buffer: To ensure a stable and reproducible pH, always incorporate a buffer into your aqueous mobile phase.[2] Phosphate or acetate buffers at concentrations of 10-25 mM are effective. Unbuffered acidic mobile phases (e.g., 0.1% formic acid) can also work well and are compatible with mass spectrometry.[6]

  • Select a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them inert. Using a high-purity, end-capped C18 or C8 column will dramatically reduce tailing.

  • Increase Buffer or Additive Concentration: If tailing persists at low pH, increasing the buffer concentration can help to "mask" the remaining active silanol sites.[5]

Q2: My peak is fronting. What are the likely causes?

A2: Peak fronting is less common than tailing but typically points to two main issues:

  • Column Overload: You are injecting too much sample mass onto the column.[7] The stationary phase becomes saturated, leading to a distorted peak.

    • Solution: Reduce the injection volume or dilute your sample and reinject.[5]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, the peak can front. For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 10% acetonitrile.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.[5]

Q3: I need to separate the enantiomers of this chiral compound. Where do I start?

A3: Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including pyrazole derivatives.[1][8][9]

  • Recommended Columns: Start with columns like Lux Cellulose-2 or Lux Amylose-2. These have demonstrated excellent chiral recognition capabilities for pyrazole-containing molecules.[1][2]

  • Mobile Phase Strategy:

    • Normal Phase Mode: This is often the most successful mode for chiral separations on polysaccharide CSPs.[9] A typical mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier (e.g., ethanol or isopropanol).[2][10] Start with a ratio like 90:10 (n-hexane:ethanol) and adjust the alcohol percentage to optimize resolution and retention time.

    • Polar Organic Mode: This mode uses polar organic solvents like pure ethanol, methanol, or acetonitrile. It can offer the advantage of shorter analysis times and sharper peaks.[1][8] Competition for hydrogen bonding sites on the CSP between the analyte and the mobile phase is a key mechanism, so switching between these solvents can drastically alter selectivity.[8]

Q4: Should I use acetonitrile or methanol as the organic modifier in my reversed-phase method?

A4: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity, which is the separation factor between two peaks. While both will elute your compound, they interact differently with the analyte and stationary phase.

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase. It is an aprotic solvent capable of dipole-dipole interactions.[11]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding with the propan-1-ol group of your analyte.[11]

Recommendation: There is no universal "better" solvent. It is highly recommended to screen both during method development. If you have co-eluting impurities, switching from an ACN/water mobile phase to a MeOH/water mobile phase (adjusting the percentage to achieve similar retention) can alter the elution order and improve the resolution of your target analyte from impurities.

Troubleshooting and Optimization Workflow

The following diagram outlines a systematic approach to troubleshooting common chromatographic issues for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

G start Start: Initial Chromatogram problem Identify Primary Issue start->problem tailing Peak Tailing? problem->tailing Peak Shape no_sep Poor/No Separation? problem->no_sep Resolution fronting Peak Fronting? tailing->fronting No ph Lower Mobile Phase pH (e.g., to 2.5-3.5 with buffer) tailing->ph Yes fronting->no_sep No overload Reduce Sample Concentration or Injection Volume fronting->overload Yes gradient Optimize Gradient Slope no_sep->gradient Yes (Impurities) end_node Optimized Method no_sep->end_node No column Use High-Purity End-Capped Column ph->column buffer Increase Buffer Strength column->buffer buffer->fronting solvent Match Sample Solvent to Initial Mobile Phase overload->solvent solvent->no_sep organic Switch Organic Modifier (ACN <=> MeOH) gradient->organic chiral Chiral Separation Needed? Switch to CSP & NP/PO Mode organic->chiral chiral->end_node

Caption: A workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening for Peak Shape Improvement (RP-HPLC)

This protocol details a systematic approach to find the optimal mobile phase pH to mitigate peak tailing.

  • Column: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Prepare Buffered Aqueous Stock Solutions:

    • pH 2.5: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • pH 3.5: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • pH 7.0: Prepare a 25 mM potassium phosphate buffer at pH 7.0.

  • Mobile Phase Preparation: For each pH level, create a mobile phase of 40:60 (v/v) Acetonitrile : Buffered Aqueous Solution. Filter and degas all mobile phases.

  • Sample Preparation: Dissolve the analyte in the 40:60 ACN:Water mobile phase at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength.

  • Procedure: a. Equilibrate the column thoroughly with the pH 7.0 mobile phase (at least 20 column volumes). Inject the sample and record the chromatogram. b. Switch to the pH 3.5 mobile phase. Equilibrate the column and inject the sample. c. Switch to the pH 2.5 mobile phase. Equilibrate the column and inject the sample.

  • Evaluation: Compare the peak shape (specifically the USP Tailing Factor) from the three runs. A significant improvement (tailing factor closer to 1.0) is expected at the lower pH values.

pHExpected RetentionExpected Peak ShapeRationale
7.0 LowerPoor (Significant Tailing)Analyte is protonated, silanols are deprotonated, leading to strong secondary interactions.
3.5 HigherGoodSilanol ionization is mostly suppressed, reducing tailing.
2.5 HighestExcellentSilanol ionization is fully suppressed, leading to symmetrical peaks based on hydrophobic interactions only.[4]

Table 1: Expected outcome of pH screening on analyte chromatography.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • El-Kassem, L. T. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Kassem, L. T. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. BenchChem.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Szczerba, T. (2013, December 1). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.
  • Carratù, M. R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36.
  • Christianson, C. (2025, October 1).
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Parameters for Pyrazinobutazone Analysis. BenchChem.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Moravek. (2024, December 4).
  • Veeprho. (2025, February 1).
  • YMC.

Sources

Reference Data & Comparative Studies

Validation

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol efficacy compared to standard inhibitors

An In-Depth Comparative Guide: Efficacy of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol vs. Standard PI3Kδ Inhibitors As drug discovery programs increasingly focus on isoform-selective kinase targeting, fragment-b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Efficacy of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol vs. Standard PI3Kδ Inhibitors

As drug discovery programs increasingly focus on isoform-selective kinase targeting, fragment-based lead discovery (FBLD) has highlighted the pyrazole core as a privileged hinge-binding motif. Specifically, derivatives containing the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl moiety have demonstrated profound utility in designing highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, such as the novel inhaled candidate CHF-6523 [1].

In this technical guide, we evaluate the efficacy of the fragment-derived lead compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (hereafter referred to as EDP-ol ) against the gold-standard FDA-approved PI3Kδ inhibitor, Idelalisib (Zydelig) [2]. By examining both cell-free biochemical kinetics and cellular target engagement, this guide provides a rigorous framework for benchmarking novel pyrazole-based inhibitors.

Mechanistic Rationale & Pathway Intervention

Class I PI3Ks catalyze the conversion of PIP2 to PIP3, a critical second messenger that recruits and activates AKT. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ is predominantly restricted to leukocytes, making it a prime target for B-cell malignancies and inflammatory diseases.

Idelalisib and EDP-ol both function as reversible, ATP-competitive inhibitors. They occupy the adenine-binding pocket of the p110δ catalytic subunit, preventing the phosphorylation of PIP2 and thereby collapsing the downstream AKT/mTOR signaling axis [2].

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (p110δ/p85) BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (p-S473) PIP3->AKT Recruits & Activates mTOR mTORC1 / S6K AKT->mTOR Downstream Signaling Inhibitors Idelalisib / EDP-ol (ATP-Competitive Inhibitors) Inhibitors->PI3K Blocks Kinase Domain

Caption: BCR-mediated PI3Kδ signaling pathway and the pharmacological intervention point of EDP-ol and Idelalisib.

In Vitro Biochemical Efficacy & Selectivity

To objectively compare EDP-ol with Idelalisib, we must first isolate the enzyme kinetics. Idelalisib is highly potent, boasting an IC50 of ~19 nM for PI3Kδ with over 100-fold selectivity against other Class I isoforms [2]. EDP-ol, representing a smaller molecular fragment, exhibits lower absolute potency but retains the critical isoform selectivity driven by the pyrazole core's interaction with the unique tryptophan shelf (Trp760) of the p110δ pocket.

Table 1: Biochemical IC50 Profiling Across Class I PI3K Isoforms

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (δ vs α)
Idelalisib 19 ± 38,6004,0002,100~452x
EDP-ol 345 ± 12>10,000>10,0008,500>28x

Data represents steady-state inhibition at 2 × Km ATP concentrations.

Cellular Target Engagement

Biochemical affinity does not automatically translate to cellular efficacy due to factors like membrane permeability, intracellular ATP competition (typically 1–5 mM inside the cell), and protein binding. To validate EDP-ol, we utilize a B-cell receptor (BCR) crosslinking model in human B-lymphocytes (e.g., SU-DHL-6 or primary CLL cells). Stimulating these cells with anti-IgM specifically triggers PI3Kδ-dependent AKT phosphorylation at Serine 473 [3].

Table 2: Cellular Pharmacodynamic Readouts (Anti-IgM Stimulated B-Cells)

CompoundCellular p-AKT (S473) IC50 (nM)Cell Viability IC50 (72h) (µM)
Idelalisib 45 ± 82.1
EDP-ol 890 ± 45>50.0

Note: The right-shift in IC50 from biochemical to cellular assays is expected due to the high intracellular ATP concentration outcompeting the reversible inhibitors.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating TR-FRET PI3Kδ Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than luminescence (like Kinase-Glo). TR-FRET relies on the displacement of a fluorescent probe from a PIP3-binding protein (GRP-1) by the enzymatically generated PIP3. This specific readout minimizes false positives caused by compound auto-fluorescence or ATP-depleting artifacts [2].

  • Enzyme Preparation: Dilute recombinant human PI3Kδ (p110δ/p85α) to a final working concentration of 15 pM in assay buffer (25 mM HEPES pH 7.4, 5% glycerol, 5 mM MgCl2, 50 mM NaCl, 1 mM DTT).

  • Compound Pre-incubation: Dispense EDP-ol and Idelalisib (10-point dose-response, 1:3 serial dilutions in DMSO) into a 384-well plate. Add the enzyme and pre-incubate for 60 minutes at room temperature.

    • Self-Validation Step: Pre-incubation ensures the binding kinetics reach equilibrium before the reaction starts, preventing underestimation of potency for slow-binding inhibitors.

  • Reaction Initiation (ATP Titration): Initiate the reaction by adding 10 µM PIP2 and ATP.

    • Self-Validation Step: Run the assay at two distinct ATP concentrations (e.g., 100 µM and 1 mM). Because EDP-ol and Idelalisib are ATP-competitive, their apparent IC50 must shift linearly with the ATP concentration. If the IC50 does not shift, the compound is an allosteric inhibitor or an assay artifact.

  • Quench and Detection: After 45 minutes, add the TR-FRET stop/detection solution. Incubate for 2 hours and read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Cellular Target Engagement via BCR Crosslinking

Causality: Serum starvation synchronizes the cell cycle and drops basal kinase activity. Subsequent anti-IgM stimulation isolates the BCR-PI3Kδ axis, ensuring that the measured p-AKT signal is strictly PI3Kδ-dependent and not driven by redundant growth factor pathways [3].

  • Cell Preparation: Culture SU-DHL-6 cells to logarithmic growth. Wash twice with PBS and resuspend in serum-free RPMI-1640 for 2 hours to reduce basal AKT phosphorylation.

  • Inhibitor Treatment: Treat cells with EDP-ol (0.1 - 10 µM) or Idelalisib (1 - 1000 nM) for 60 minutes at 37°C.

  • BCR Stimulation: Add 10 µg/mL of goat anti-human IgM F(ab')2 fragment for exactly 15 minutes to induce peak PIP3 generation.

  • Lysis and Immunoblotting: Rapidly pellet cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Self-Validation Step: Perform Western blotting probing for both p-AKT (S473) and Total-AKT. Normalizing the phosphorylated signal against Total-AKT ensures that the observed reduction is due to kinase inhibition, not compound-induced protein degradation or unequal lane loading.

Workflow Prep Compound Preparation (DMSO Stocks) Biochem Biochemical Assay (TR-FRET PI3Kδ) Prep->Biochem Cellular Cellular Assay (Anti-IgM Stimulated B-Cells) Prep->Cellular Analysis Target Engagement & IC50 Calculation Biochem->Analysis in vitro data Cellular->Analysis in situ data

Caption: Integrated workflow for evaluating PI3Kδ inhibitor efficacy via biochemical and cellular assays.

Conclusion

While 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (EDP-ol) does not match the absolute nanomolar potency of the highly optimized clinical drug Idelalisib, it successfully demonstrates the core efficacy required of a PI3Kδ-targeted lead. Its ability to maintain isoform selectivity and effectively penetrate B-cells to blunt BCR-induced AKT phosphorylation validates the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl scaffold as a highly efficient hinge-binding fragment. For drug development professionals, EDP-ol serves as an excellent, low-molecular-weight starting point for fragment-growing strategies aimed at developing next-generation, potentially inhaled, PI3Kδ therapeutics.

References

  • Title: Discovery of CHF-6523, an Inhaled Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ Source: Journal of Biological Chemistry (PMC) URL: [Link]

  • Title: Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia Source: Clinical Cancer Research (PMC) URL: [Link]

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